molecular formula C21H21N5O2 B11100290 (2E)-3-[4-(diethylamino)-3-nitrophenyl]-2-(5-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile

(2E)-3-[4-(diethylamino)-3-nitrophenyl]-2-(5-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile

Cat. No.: B11100290
M. Wt: 375.4 g/mol
InChI Key: KHUHYHAYQHBZTO-LFIBNONCSA-N
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Description

(E)-2-[4-(DIETHYLAMINO)-3-NITROPHENYL]-1-(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1-ETHENYL CYANIDE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-[4-(DIETHYLAMINO)-3-NITROPHENYL]-1-(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1-ETHENYL CYANIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Nitration: Introduction of the nitro group into the aromatic ring.

    Alkylation: Addition of the diethylamino group.

    Cyclization: Formation of the benzimidazole ring.

    Vinylation: Introduction of the ethenyl group.

    Cyanation: Addition of the cyanide group.

Each step requires specific reaction conditions, such as temperature, pressure, and the use of catalysts or reagents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-2-[4-(DIETHYLAMINO)-3-NITROPHENYL]-1-(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1-ETHENYL CYANIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of the nitro group to other functional groups.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of the diethylamino group with other substituents.

    Addition: Addition reactions at the ethenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Various nucleophiles can be used under basic or acidic conditions.

    Addition: Reagents like halogens or hydrogen halides can be used for addition reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could produce a wide range of substituted compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-microbial activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism by which (E)-2-[4-(DIETHYLAMINO)-3-NITROPHENYL]-1-(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1-ETHENYL CYANIDE exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular processes. The exact pathways involved would require detailed studies, including molecular docking and biochemical assays.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-[4-(DIMETHYLAMINO)-3-NITROPHENYL]-1-(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1-ETHENYL CYANIDE
  • (E)-2-[4-(DIETHYLAMINO)-3-NITROPHENYL]-1-(5-CHLORO-1H-1,3-BENZIMIDAZOL-2-YL)-1-ETHENYL CYANIDE

Uniqueness

(E)-2-[4-(DIETHYLAMINO)-3-NITROPHENYL]-1-(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1-ETHENYL CYANIDE is unique due to the combination of its functional groups, which confer specific chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C21H21N5O2

Molecular Weight

375.4 g/mol

IUPAC Name

(E)-3-[4-(diethylamino)-3-nitrophenyl]-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile

InChI

InChI=1S/C21H21N5O2/c1-4-25(5-2)19-9-7-15(12-20(19)26(27)28)11-16(13-22)21-23-17-8-6-14(3)10-18(17)24-21/h6-12H,4-5H2,1-3H3,(H,23,24)/b16-11+

InChI Key

KHUHYHAYQHBZTO-LFIBNONCSA-N

Isomeric SMILES

CCN(CC)C1=C(C=C(C=C1)/C=C(\C#N)/C2=NC3=C(N2)C=C(C=C3)C)[N+](=O)[O-]

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1)C=C(C#N)C2=NC3=C(N2)C=C(C=C3)C)[N+](=O)[O-]

Origin of Product

United States

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